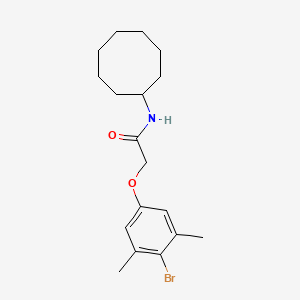![molecular formula C15H20N2O7 B4005373 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005373.png)
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C13H18N2O3This compound has a density of 1.195 g/cm³, a boiling point of 379.3°C at 760 mmHg, and a flash point of 183.2°C.
Aplicaciones Científicas De Investigación
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
The synthesis of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine involves several steps. One common method includes the reaction of 4-methyl-2-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-methyl-2-nitrophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features but different applications.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal and industrial applications.
The uniqueness of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[2-(4-methyl-2-nitrophenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c1-11-4-5-13(12(10-11)15(16)17)18-9-8-14-6-2-3-7-14;3-1(4)2(5)6/h4-5,10H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQXANZPGPDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005310.png)
![1-[4-(2-sec-butylphenoxy)butyl]pyrrolidine](/img/structure/B4005325.png)
![N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005336.png)
![1-[3-(2-biphenylyloxy)propyl]piperidine oxalate](/img/structure/B4005340.png)
![Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole](/img/structure/B4005354.png)
![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005367.png)
![2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005380.png)
![N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005385.png)
![N'-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005392.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4005398.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4005403.png)
